N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide
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Description
N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C16H18N4O4 and its molecular weight is 330.344. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Heterocyclic Chemistry
Research has shown significant interest in the synthesis and reactivity of compounds with similar structural motifs, including oxindoles and isoxazolines. For example, Singh and Roth (2011) demonstrated a [3+2] cycloaddition approach to create 3-hydroxy-3-alkyl oxindole scaffolds, which are crucial in the synthesis of pyrrolidinoindoline alkaloids found in natural products. This methodology underscores the relevance of related structures in synthesizing complex natural products and pharmaceuticals (Singh & Roth, 2011).
Medicinal Chemistry and Pharmacology
The compound's structure bears resemblance to molecules that have been studied for their biological activities. For example, Peytam et al. (2019) synthesized isoindolin-1-one derivatives and evaluated them as urease inhibitors, showcasing the potential of similar structures in developing new inhibitors for enzymes related to various diseases (Peytam et al., 2019).
Advanced Material Science
The structural components of N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide suggest potential applications in material science, especially in the development of organic electronic materials and ligands for catalysis. The work by Altman, Koval, and Buchwald (2007) on copper-catalyzed N-arylation of imidazoles and benzimidazoles with aryl iodides and bromides underlines the utility of nitrogen-containing heterocycles in constructing complex molecules, potentially including polymers and electronic materials (Altman, Koval, & Buchwald, 2007).
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-20-6-4-10-8-11(2-3-12(10)20)13(21)9-17-15(22)16(23)18-14-5-7-24-19-14/h2-3,5,7-8,13,21H,4,6,9H2,1H3,(H,17,22)(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SASQFYCKGWDXQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=NOC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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